2-((6-Amino-5-nitropyrimidin-4-yl)(benzyl)amino)ethanol
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Description
“2-((6-Amino-5-nitropyrimidin-4-yl)(benzyl)amino)ethanol” is an organic compound with the molecular formula C6H9N5O3. It consists of a benzyl group attached to an amine functional group .
Synthesis Analysis
The synthesis of such compounds often involves the use of a highly active Mn (I) pincer catalyst that enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology . A broad range of anilines and more challenging aliphatic amines can be alkylated with primary and secondary alcohols .Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as single-crystal X-ray diffraction (SXRD) analysis . Fourier transform infrared (FTIR) spectrum can be used to determine the various vibrational functional groups in the material .Chemical Reactions Analysis
The chemical reactions involving this compound can include oxidative C-N cleavage of N,N-dibenzylanilines to provide 2° amides . The protocol also enables the conversion of 2-(dibenzylamino)benzamide to quinazolinones in the presence of (NH 4) 2 S 2 O 8 as an additive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques such as powder X-ray diffraction (PXRD) and high-resolution X-ray diffraction (HRXRD) analyses . The UV–Vis–NIR absorption and transmittance spectra reveal that the crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm .Future Directions
The future directions for the study of this compound could include further exploration of its potential applications in various fields, such as nonlinear optics, dielectric, piezoelectric, pyroelectric, and ferroelectric . Additionally, more research could be conducted to understand its mechanism of action and potential uses in pharmaceuticals .
properties
IUPAC Name |
2-[(6-amino-5-nitropyrimidin-4-yl)-benzylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c14-12-11(18(20)21)13(16-9-15-12)17(6-7-19)8-10-4-2-1-3-5-10/h1-5,9,19H,6-8H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPQEBGWMWSXHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Amino-5-nitropyrimidin-4-yl)(benzyl)amino)ethanol |
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